molecular formula C17H22N2O B4183994 2-(1-adamantyl)-N-2-pyridinylacetamide

2-(1-adamantyl)-N-2-pyridinylacetamide

Cat. No.: B4183994
M. Wt: 270.37 g/mol
InChI Key: RWSKBKZDQJUXDO-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-2-pyridinylacetamide is a synthetic compound featuring a rigid adamantane core linked to a pyridine moiety via an acetamide bridge. The adamantyl group confers high lipophilicity and metabolic stability, while the pyridinylacetamide component introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. This compound is structurally analogous to pharmacologically active adamantyl derivatives, which are explored for antiviral, anti-inflammatory, and neurological applications .

Properties

IUPAC Name

2-(1-adamantyl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(19-15-3-1-2-4-18-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSKBKZDQJUXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantyl-Based Acetamides

Compound Name Substituents/Modifications Molecular Weight Key Biological Activities Reference
2-(1-Adamantyl)-N-2-pyridinylacetamide Pyridinyl group at acetamide nitrogen 312.39 (est.) Under investigation for CNS targets
N-(1-Adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide Chloro, trifluoromethyl on pyridine 372.81 Potential kinase inhibition
2-[3-(1-Adamantyl)-4-substituted-triazolin-1-yl]acetic acids Triazolinone ring, variable substituents 320–400 Antimicrobial, anti-inflammatory
  • Biological Activity : Adamantyl-triazolin derivatives (e.g., ) exhibit broader antimicrobial activity compared to pyridinylacetamides, suggesting that heterocyclic substituents significantly modulate efficacy.

Pyridine-Containing Analogs

Compound Name Core Structure Key Features Therapeutic Relevance Reference
N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides Imidazo[1,2-a]pyridine fused ring Enhanced π-π stacking with receptors Sedative (e.g., Zolpidem)
N-(2-Hydroxypyridin-3-yl)acetamide Hydroxy group on pyridine Increased polarity Unspecified preclinical use
  • Solubility vs. Bioavailability : Hydroxy-substituted pyridine acetamides () exhibit higher aqueous solubility than adamantyl derivatives but may lack blood-brain barrier penetration.

Heterocyclic Hybrids

The compound N-(1-adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide () incorporates a thienopyrimidine ring, which introduces sulfur-based hydrogen bonding and extended conjugation. This structural complexity may enhance selectivity for enzymes like dihydrofolate reductase but complicates synthesis scalability compared to simpler pyridinylacetamides .

Research Findings and Implications

  • Thermodynamic Stability: Adamantyl-pyridinylacetamides demonstrate superior thermal stability over non-adamantyl analogs due to the rigid hydrocarbon core .
  • Drug Design Flexibility : Modular synthesis routes (e.g., coupling adamantyl bromomethyl ketone with carboxylic acids ) allow for rapid diversification, as seen in the development of antiviral adamantyl-oxoethyl benzoates .
  • Unmet Challenges : While adamantyl derivatives show promise in CNS targeting, their high logP values (>5) often necessitate formulation optimization to mitigate poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-adamantyl)-N-2-pyridinylacetamide
Reactant of Route 2
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2-(1-adamantyl)-N-2-pyridinylacetamide

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